![molecular formula C20H21F3N4O2 B4776291 3-(1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B4776291.png)
3-(1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ADAMANTANECARBOXAMIDE
Overview
Description
3-(1H-1,2,4-Triazol-1-yl)-N~1~-[4-(trifluoromethoxy)phenyl]-1-adamantane carboxamide is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-triazol-1-yl)-N~1~-[4-(trifluoromethoxy)phenyl]-1-adamantane carboxamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,4-Triazol-1-yl)-N~1~-[4-(trifluoromethoxy)phenyl]-1-adamantane carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to modify the functional groups attached to the triazole ring.
Substitution: The trifluoromethoxy phenyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
3-(1H-1,2,4-Triazol-1-yl)-N~1~-[4-(trifluoromethoxy)phenyl]-1-adamantane carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,4-triazol-1-yl)-N~1~-[4-(trifluoromethoxy)phenyl]-1-adamantane carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes and receptors, leading to the inhibition or activation of specific pathways. The trifluoromethoxy phenyl group enhances the compound’s binding affinity and selectivity, while the adamantane carboxamide moiety contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids: These compounds also feature a triazole ring and have shown potential as anticancer agents.
1,2,4-Triazole derivatives: These derivatives are widely studied for their biological activities and have applications in medicinal chemistry.
Uniqueness
3-(1H-1,2,4-Triazol-1-yl)-N~1~-[4-(trifluoromethoxy)phenyl]-1-adamantane carboxamide stands out due to its unique combination of functional groups, which confer specific properties such as enhanced stability, reactivity, and binding affinity. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O2/c21-20(22,23)29-16-3-1-15(2-4-16)26-17(28)18-6-13-5-14(7-18)9-19(8-13,10-18)27-12-24-11-25-27/h1-4,11-14H,5-10H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEMHFNKURCIHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)NC5=CC=C(C=C5)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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